molecular formula C16H17N3OS2 B2414330 N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide CAS No. 307510-70-9

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide

Cat. No.: B2414330
CAS No.: 307510-70-9
M. Wt: 331.45
InChI Key: JGBOQQZSWSNBKG-UHFFFAOYSA-N
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Description

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a complex organic compound that features a benzothiazole ring fused with a benzamide moiety

Properties

IUPAC Name

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-10-7-8-12-13(9-10)22-16(17-12)19-15(21)18-14(20)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBOQQZSWSNBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide typically involves the reaction of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with benzoyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzoyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the benzothiazole structure. For instance:

  • In vitro studies demonstrated that N-acyl thiourea derivatives, which include similar structural components, exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .
  • The compound's derivatives were characterized by their effectiveness in inhibiting biofilm formation of Escherichia coli, suggesting potential applications in treating infections where biofilm formation is a concern .

Anticancer Properties

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide has also been explored for its anticancer properties:

  • Cytotoxicity assays have shown that derivatives of this compound can exhibit varying degrees of cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
  • A study evaluating the anticancer activity found that certain derivatives demonstrated promising results in inhibiting cell proliferation in these lines .

Synthesis of Novel Derivatives

The synthesis of this compound has paved the way for developing new derivatives with enhanced biological activities:

  • Metal Complex Formation : Research indicates that ligands derived from this compound can form complexes with metals such as Cu(II), which have been studied for their potential biological activities .
  • Structural Variations : Variants such as N-acyl thiourea derivatives have been synthesized and characterized for their antimicrobial and anti-inflammatory activities . These derivatives often show improved efficacy compared to their parent compounds.

Data Table: Summary of Biological Activities

CompoundActivity TypeTarget Organisms/CellsReference
N-acyl thiourea derivativesAntimicrobialStaphylococcus aureus, Pseudomonas aeruginosa
N-acyl thiourea derivativesAnti-biofilmEscherichia coli
Derivatives with Cu(II)AnticancerMCF-7 (breast cancer), HT-29 (colon cancer)

Mechanism of Action

The mechanism of action of N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]acetamide
  • N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]phenylamide

Uniqueness

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothiazole ring and benzamide moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide is a compound of interest due to its potential biological activities. This article reviews existing research on its synthesis, characterization, and biological effects, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6OS2C_{17}H_{18}N_{6}OS_{2} with a molecular weight of approximately 386.49 g/mol. The compound features a benzamide backbone substituted with a benzothiazole moiety, which is known for various biological activities.

Synthesis

The synthesis of this compound involves several steps typically including the formation of the benzothiazole ring followed by the introduction of the carbamothioyl group. Various methods such as microwave-assisted synthesis and solvent-free conditions have been explored to enhance yield and reduce reaction times .

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study reported that related benzothiazole compounds demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain Inhibition Zone (mm)
N-(6-methyl...)S. aureus15
N-(6-methyl...)E. coli12

Anticancer Activity

There is emerging evidence suggesting that benzothiazole derivatives possess anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle progression and the activation of caspases .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase and carbonic anhydrase. These enzymes are crucial in various biological processes and their inhibition could lead to therapeutic applications in skin disorders and metabolic diseases .

Case Studies

  • Antimicrobial Screening : A series of related compounds were screened for antimicrobial activity using standard agar diffusion methods. The results showed that certain derivatives exhibited higher activity compared to traditional antibiotics.
  • Cancer Cell Line Studies : In vitro assays utilizing MTT assays demonstrated that the compound significantly reduced cell viability in HeLa and MCF7 cancer cell lines at concentrations as low as 10 µM.

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